GSK1904529A - 1089283-49-7

GSK1904529A

Catalog Number: EVT-287548
CAS Number: 1089283-49-7
Molecular Formula: C44H47F2N9O5S
Molecular Weight: 852.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK1904529A is a small molecule identified and synthesized by GlaxoSmithKline for its potential use in cancer research. [] It acts as a potent and selective inhibitor of the insulin-like growth factor-I receptor tyrosine kinase (IGF-1R) and the insulin receptor (IR). [] GSK1904529A has been extensively studied for its anti-tumor activity in various cancers. [, , , , ]

Future Directions
  • Investigating its potential as a therapeutic agent for specific cancer types in clinical trials. [, ]
  • Further exploring its role in combination therapies with other targeted agents. []
Overview

GSK1904529A is a small-molecule inhibitor primarily targeting the insulin-like growth factor-I receptor (IGF-IR) and insulin receptor (IR). It exhibits significant potential in cancer treatment due to its ability to inhibit receptor activities that are often upregulated in various tumors. This compound was developed by GlaxoSmithKline and has shown promising results in preclinical studies, particularly in inhibiting tumor cell proliferation and signaling pathways associated with cancer progression.

Source and Classification

GSK1904529A is classified as a selective kinase inhibitor. It specifically inhibits the activities of IGF-IR and IR with an IC50 value of approximately 27 nM, indicating its potency in disrupting these signaling pathways . Its selectivity is notable, as it demonstrates poor inhibitory activity against a wide range of other kinases, making it a targeted therapeutic option for conditions where IGF-IR signaling is implicated .

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK1904529A involves several organic chemistry techniques, though specific details of the synthetic pathway are not extensively documented in the available literature. The compound is soluble in dimethyl sulfoxide at concentrations exceeding 42.6 mg/mL, which facilitates its use in various biological assays . The synthesis was performed at GlaxoSmithKline, but detailed methodologies remain proprietary.

Molecular Structure Analysis

Structure and Data

The molecular structure of GSK1904529A can be represented by the following chemical formula:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

The compound comprises a thiazole ring and a urea moiety, which are critical for its inhibitory activity against IGF-IR. The structural analysis reveals that GSK1904529A has a complex arrangement that allows it to effectively bind to the ATP-binding site of the receptor kinases, thereby inhibiting their activity .

Chemical Reactions Analysis

Reactions and Technical Details

GSK1904529A functions primarily through competitive inhibition, where it competes with ATP for binding to the kinase domain of IGF-IR. The compound's mechanism involves blocking the phosphorylation of tyrosine residues within the receptor, which is essential for downstream signaling activation. In vitro studies have demonstrated that GSK1904529A significantly reduces ligand-induced phosphorylation of IGF-IR and its downstream effectors such as AKT and ERK .

Mechanism of Action

Process and Data

The mechanism of action for GSK1904529A centers on its ability to inhibit IGF-IR signaling pathways that are crucial for cell survival and proliferation. Upon binding to IGF-IR, GSK1904529A prevents the phosphorylation of tyrosine residues within the receptor's intracellular domain. This inhibition disrupts downstream signaling cascades involving phosphoinositide 3-kinase/AKT and mitogen-activated protein kinase pathways, leading to reduced cell growth and survival in cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK1904529A exhibits several key physical properties:

Chemical properties include its classification as a reversible ATP-competitive inhibitor, with a Ki value reported at around 1.6 nM . These properties contribute to its efficacy as an anti-cancer agent.

Applications

Scientific Uses

GSK1904529A has been investigated primarily for its potential applications in oncology. Its ability to inhibit IGF-IR makes it a candidate for treating cancers characterized by dysregulated IGF signaling, such as osteosarcoma and other solid tumors. Preclinical studies have shown that GSK1904529A can effectively suppress tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis through inhibition of critical survival pathways .

Properties

CAS Number

1089283-49-7

Product Name

GSK1904529A

IUPAC Name

N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]imidazo[1,2-a]pyridin-2-yl]-2-methoxybenzamide

Molecular Formula

C44H47F2N9O5S

Molecular Weight

852.0 g/mol

InChI

InChI=1S/C44H47F2N9O5S/c1-5-28-26-35(38(60-3)27-36(28)53-19-15-30(16-20-53)52-21-23-54(24-22-52)61(4,57)58)49-44-47-17-14-34(48-44)42-40(50-39-11-6-7-18-55(39)42)29-12-13-37(59-2)31(25-29)43(56)51-41-32(45)9-8-10-33(41)46/h6-14,17-18,25-27,30H,5,15-16,19-24H2,1-4H3,(H,51,56)(H,47,48,49)

InChI Key

MOSKATHMXWSZTQ-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)NC4=NC=CC(=N4)C5=C(N=C6N5C=CC=C6)C7=CC(=C(C=C7)OC)C(=O)NC8=C(C=CC=C8F)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSK 4529; GSK4529; GSK-4529; GSK1904529a; GSK 1904529; GSK-1904529a .

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)NC4=NC=CC(=N4)C5=C(N=C6N5C=CC=C6)C7=CC(=C(C=C7)OC)C(=O)NC8=C(C=CC=C8F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.